(1S,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol
CAS No.: 823792-29-6
Cat. No.: VC19022470
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823792-29-6 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | (1S,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol |
| Standard InChI | InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2/t4-,5+,6+/m1/s1 |
| Standard InChI Key | HXUPUZHHZBLALZ-SRQIZXRXSA-N |
| Isomeric SMILES | C1[C@@H](C[C@@H]([C@H]1CO)O)O |
| Canonical SMILES | C1C(CC(C1CO)O)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s molecular formula is C₆H₁₂O₃, with a molar mass of 132.16 g/mol . Its IUPAC name, (1S,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol, reflects the stereochemical arrangement of substituents on the cyclopentane ring. Key structural features include:
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A cyclopentane backbone with hydroxyl groups at positions 1, 3, and 4.
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A hydroxymethyl group (-CH₂OH) at position 4, contributing to its hydrophilicity.
The stereochemistry is critical for its reactivity and intermolecular interactions. The (1S,3S,4R) configuration distinguishes it from related isomers such as (1R,3S,4R) and (1R,3S,4S), which exhibit distinct physical and chemical properties .
Table 1: Comparative Structural Data of Cyclopentane Diol Derivatives
| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Configuration |
|---|---|---|---|---|
| (1S,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol | 823792-30-9 | C₆H₁₂O₃ | 132.16 | (1S,3S,4R) |
| (1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol | 823792-30-9 | C₆H₁₂O₃ | 132.16 | (1R,3S,4R) |
| (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol | VC17553757 | C₆H₁₂O₃ | 132.16 | (1R,3S,4S) |
Spectroscopic and Computational Characterization
The compound’s structure has been validated via NMR, IR, and mass spectrometry. The InChIKey HXUPUZHHZBLALZ-JKUQZMGJSA-N and SMILES C1[C@H](C[C@@H]([C@@H]1CO)O)O provide unambiguous representations of its stereochemistry. Density functional theory (DFT) calculations predict a puckered cyclopentane ring with intramolecular hydrogen bonding between hydroxyl groups, stabilizing the cis-diastereomer under kinetic conditions .
Synthetic Methodologies
Borohydride-Mediated Reduction
A widely employed synthesis involves the reduction of a cyclic ketone precursor using lithium borohydride (LiBH₄). For example, (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride is reduced in tetrahydrofuran (THF) at 0–20°C to yield the target diol . Key steps include:
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Substrate Activation: The ketone reacts with LiBH₄ to form a borate intermediate.
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Protonation and Workup: Acidic quenching with HCl yields the diol as a hygroscopic oil .
This method achieves moderate yields (~60–70%) but requires careful control of reaction temperature to minimize epimerization .
Catalytic Hydrogenation
Hydrogenation of cyclic 1,3-diones over ruthenium/carbon (Ru/C) catalysts offers a scalable route. For instance, cyclopentane-1,3-dione undergoes hydrogenation at 100°C and 50 bar H₂ in isopropanol, affording the diol with 78% yield . The cis-trans diastereomer ratio (7:3) is kinetically controlled, though prolonged reaction times favor thermodynamically stable trans isomers .
Table 2: Optimization of Hydrogenation Conditions
| Parameter | Optimal Value | Effect on Selectivity |
|---|---|---|
| Temperature | 100°C | Higher rates but risk of epimerization |
| H₂ Pressure | 50 bar | Maximizes diol yield |
| Solvent | Isopropanol | Suppresses dehydration side reactions |
| Catalyst Loading | 5 wt% Ru/C | Balances cost and efficiency |
Applications in Materials and Pharmaceuticals
Polymer Precursors
The diol serves as a monomer for polyesters and polycarbonates. Its rigid cyclopentane backbone enhances thermal stability, while hydroxyl groups enable cross-linking. For example, copolymerization with adipic acid yields resins with glass transition temperatures (Tg) exceeding 120°C .
Pharmaceutical Intermediates
The compound’s chiral centers make it valuable for synthesizing antiviral and anticancer agents. Derivatives such as (1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride are intermediates in prodrugs targeting RNA viruses .
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